molecular formula C27H18 B14296512 1,2,3-Trimethylcoronene CAS No. 113382-86-8

1,2,3-Trimethylcoronene

Cat. No.: B14296512
CAS No.: 113382-86-8
M. Wt: 342.4 g/mol
InChI Key: KFXTZRDBGBSXEZ-UHFFFAOYSA-N
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Description

1,2,3-Trimethylcoronene is a polycyclic aromatic hydrocarbon (PAH) that consists of a coronene core with three methyl groups attached at the 1, 2, and 3 positions. Coronene itself is composed of seven peri-fused benzene rings, making it a highly conjugated and stable structure. The addition of methyl groups to the coronene core modifies its chemical and physical properties, making this compound an interesting compound for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-Trimethylcoronene typically involves the methylation of coronene. One common method is the Friedel-Crafts alkylation, where coronene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The reaction mixture is then quenched with water, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification steps are also scaled up, often involving large-scale chromatography or crystallization techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,2,3-Trimethylcoronene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of carboxylic acids or quinones.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of partially hydrogenated derivatives.

    Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the aromatic rings. Common reagents include nitric acid for nitration and bromine for bromination.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine in carbon tetrachloride for bromination.

Major Products

    Oxidation: Carboxylic acids, quinones.

    Reduction: Partially hydrogenated derivatives.

    Substitution: Nitro- or bromo-substituted derivatives.

Scientific Research Applications

1,2,3-Trimethylcoronene has several applications in scientific research:

    Chemistry: Used as a model compound to study the properties of polycyclic aromatic hydrocarbons and their derivatives.

    Biology: Investigated for its interactions with biological macromolecules such as DNA and proteins.

    Medicine: Explored for its potential use in drug delivery systems due to its stable and conjugated structure.

    Industry: Utilized in the development of organic semiconductors and other electronic materials.

Mechanism of Action

The mechanism of action of 1,2,3-Trimethylcoronene involves its interaction with various molecular targets. Its highly conjugated structure allows it to intercalate between DNA bases, potentially affecting DNA replication and transcription. Additionally, its ability to undergo redox reactions makes it a candidate for studying oxidative stress and its effects on cellular processes.

Comparison with Similar Compounds

1,2,3-Trimethylcoronene can be compared with other methylated derivatives of coronene, such as 1,2,4-Trimethylcoronene and 1,3,5-Trimethylcoronene. These compounds share similar structural features but differ in the positions of the methyl groups, which can influence their chemical reactivity and physical properties. The unique arrangement of methyl groups in this compound makes it distinct in terms of its electronic distribution and steric effects.

List of Similar Compounds

  • 1,2,4-Trimethylcoronene
  • 1,3,5-Trimethylcoronene
  • Coronene
  • Methylated derivatives of other polycyclic aromatic hydrocarbons

Properties

CAS No.

113382-86-8

Molecular Formula

C27H18

Molecular Weight

342.4 g/mol

IUPAC Name

1,2,3-trimethylcoronene

InChI

InChI=1S/C27H18/c1-13-12-19-9-8-17-5-4-16-6-7-18-10-11-20-14(2)15(3)21(13)27-25(19)23(17)22(16)24(18)26(20)27/h4-12H,1-3H3

InChI Key

KFXTZRDBGBSXEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C3C4=C(C=CC5=C4C6=C(C=C5)C=CC7=C6C3=C1C(=C7C)C)C=C2

Origin of Product

United States

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